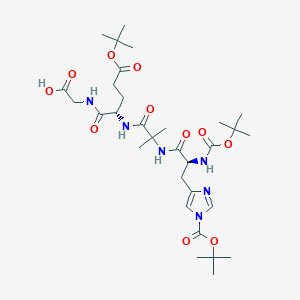
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine is a synthetic peptide with multiple protecting groups. This compound is used in peptide synthesis and research due to its stability and the ease with which the protecting groups can be removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and washing steps to ensure purity .
The protecting groups, such as tert-butyloxycarbonyl and tert-butyl , are used to protect the amino and carboxyl groups during the synthesis. These groups are removed using specific reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides that meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: undergoes several types of reactions, including:
Deprotection: Removal of protecting groups using acids like TFA or oxalyl chloride.
Coupling: Formation of peptide bonds between amino acids using reagents like carbodiimides.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of tert-butyloxycarbonyl groups.
Oxalyl chloride in methanol: Another reagent for mild deprotection.
Carbodiimides: Used for coupling reactions during peptide synthesis.
Major Products Formed
The major products formed from these reactions are the desired peptides with the protecting groups removed, resulting in the free amino acids ready for further reactions or applications .
Applications De Recherche Scientifique
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is a synthetic peptide compound composed of amino acid residues including N-alpha-t-butyloxycarbonyl-L-histidine, aminoisobutyric acid, gamma-t-butyl ester of L-glutamic acid, and glycine. It has applications in pharmaceutical development as a building block for synthesizing biologically active peptides. Studies of this compound interactions with biological targets, particularly receptors involved in metabolic processes, help to elucidate its role in modulating physiological responses related to insulin secretion and appetite regulation and can lead to the development of more effective therapeutic agents targeting metabolic disorders.
Pharmaceutical Development
- GLP-1 Mimicry: this compound can serve as a fragment in the synthesis of peptides that mimic or enhance the activity of glucagon-like peptide-1 (GLP-1), which is important in glucose metabolism and appetite regulation. It may also exhibit properties that modulate receptor interactions, making it a candidate for therapeutic applications in diabetes management and obesity treatment.
- Solid-Phase Peptide Synthesis (SPPS): The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS).
- Somaglutide Synthesis: Boc-His (Trt) -Aib-Glu (OtBu) -Gly-OH can be coupled to synthesize fragment 1 of somaglutide .
Structural Insights
This compound stands out because of its specific combination of amino acids and protective groups, which contribute to its stability and potential biological activity. The table below compares this compound to compounds with similar structures:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OH | Similar structure but includes different protecting groups | Trityl group provides enhanced stability |
| Fmoc-His(Ac)-Aib-Glu(OtBu)-Gly-OH | Uses Fmoc instead of Boc as a protecting group | Fmoc often used in alternative synthesis methods |
| Boc-Ala-Aib-Glu(OtBu)-Gly-OH | Contains alanine instead of histidine | Different amino acid composition alters activity |
Research
Mécanisme D'action
The mechanism of action of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine involves the stepwise addition of amino acids to form the peptide chain. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids is formed. The deprotection steps remove these groups, allowing the peptide to fold into its active form .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-glycine: A simpler peptide with fewer amino acids.
tert-Butyloxycarbonyl-L-glutamyl(tert-butyl)-glycine: Another peptide with different amino acid composition.
Uniqueness
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: is unique due to its specific sequence of amino acids and the use of multiple protecting groups. This combination provides stability during synthesis and allows for precise control over the final peptide structure .
Propriétés
Formule moléculaire |
C31H50N6O11 |
|---|---|
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1 |
Clé InChI |
FNXPUMYXFQQETO-PMACEKPBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















